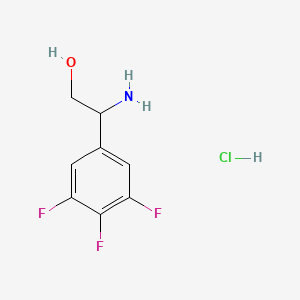

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride is a fluorinated β-amino alcohol derivative with a hydrochloride salt formulation. Its structure features a central ethanolamine backbone substituted with a 3,4,5-trifluorophenyl group at the β-carbon. This compound is primarily utilized in asymmetric synthesis and pharmaceutical research due to its chiral center and fluorine-enhanced physicochemical properties, such as increased lipophilicity and metabolic stability . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s catalog .

Properties

IUPAC Name |

2-amino-2-(3,4,5-trifluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSYHLZRQMFQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by the addition of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride (CAS No. 870852-79-2) is a chemical compound characterized by its trifluorophenyl group and amino alcohol structure. This compound has garnered attention due to its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield amines or alcohol derivatives.

- Substitution : The trifluorophenyl group can engage in electrophilic aromatic substitution reactions.

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Interaction : It influences the activity of specific enzymes and proteins, potentially modulating biochemical pathways.

- Therapeutic Potential : Research is ongoing into its use as a precursor for drug development, particularly in targeting diseases where fluorinated compounds exhibit enhanced pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development : It is being evaluated as a candidate for developing new pharmaceuticals due to its ability to interact with biological targets effectively.

- Potential Applications : There is interest in its use for developing treatments for conditions such as cancer and neurological disorders.

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Fluorinated Compounds | Demonstrated the compound's utility as a precursor in synthesizing complex fluorinated molecules with potential pharmaceutical applications. |

| Study 2 | Biological Activity Assessment | Found that the compound exhibits significant interaction with specific enzyme targets, suggesting potential therapeutic benefits. |

| Study 3 | Drug Formulation Development | Highlighted the compound's role in enhancing the stability and efficacy of drug formulations designed for targeted delivery systems. |

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Key Findings:

The trifluoromethyl group in CAS 1394822-93-5 increases molecular weight by ~50 g/mol and significantly elevates hydrophobicity .

Stereochemical Variations: Enantiomers like (R)- and (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2 and 376608-71-8) exhibit identical molecular weights but divergent biological activities due to chiral specificity .

Substituent Effects :

- Methyl groups (e.g., 3-fluoro-2-methylphenyl in ) introduce steric hindrance, which may alter metabolic stability or receptor interactions.

- Chlorine substitution (CAS 169032-01-3) reduces electronegativity compared to fluorine, impacting electronic properties and solubility .

Research and Application Insights

- Asymmetric Synthesis : The target compound’s high enantiomeric purity (>98% ee) makes it valuable for chiral synthesis, though its discontinuation limits current accessibility .

- Pharmacological Potential: Fluorinated analogs are frequently explored as kinase inhibitors or adrenergic receptor modulators due to fluorine’s ability to mimic hydroxyl groups while resisting oxidation .

Biological Activity

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride, with the chemical formula CHFNO·HCl and CAS number 870852-79-2, is a compound notable for its biological activity and potential therapeutic applications. This compound features an amino group and a trifluorophenyl moiety, which contribute to its unique properties and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO·HCl |

| Molecular Weight | 227.61 g/mol |

| CAS Number | 870852-79-2 |

| Synonyms | 2-Amino-2-(3,4,5-trifluorophenyl)ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluorophenyl group enhances its binding affinity due to hydrophobic interactions, while the amino group may facilitate hydrogen bonding with target proteins. This compound has been shown to modulate enzyme activities, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes.

Research Findings

-

Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on AChE and BChE. The inhibition constants (IC50 values) for these enzymes suggest that this compound could be a potential candidate for treating neurodegenerative diseases like Alzheimer's.

- AChE Inhibition : IC50 = 22.23 µM

- BChE Inhibition : IC50 = 50 µM

- Cytotoxicity : The cytotoxic effects of this compound were evaluated in vitro using various cell lines. Results showed that at concentrations below 50 µM, it exhibited minimal cytotoxicity while maintaining significant enzyme inhibition.

-

Molecular Docking Studies : Molecular docking simulations have revealed that this compound binds effectively to the active sites of AChE and BChE. Key interactions include:

- Hydrophobic contacts with residues such as Gln119 and Trp82.

- Hydrogen bonds predominantly with Thr120.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory performance in behavioral tests alongside a reduction in amyloid plaque formation.

Clinical Implications

Given its mechanism of action and biological activity profile, this compound is being investigated as a lead structure for drug development targeting cholinergic dysfunctions associated with neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride, considering yield and purity?

Synthetic routes often involve reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. For fluorinated analogs, fluorination steps must be carefully controlled to avoid side reactions. Key considerations:

- Reductive amination : Use sodium cyanoborohydride or hydrogen gas with palladium catalysts to reduce imine intermediates.

- Halogen substitution : React 2-chloro-2-(3,4,5-trifluorophenyl)ethanol with ammonia under anhydrous conditions.

- Safety : Conduct reactions in fume hoods with inert gas (N₂/Ar) to minimize oxidation .

- Purity : Purify via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. What strategies ensure the compound's stability during storage and experimental use?

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .

- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to ambient conditions .

- Stability assays : Monitor decomposition via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) over 30 days .

Advanced Research Questions

Q. What reaction mechanisms are involved in the synthesis of this compound, and how can side products be minimized?

- Mechanism : Reductive amination proceeds via imine formation (Schiff base) followed by borohydride reduction. Side products (e.g., over-reduced alcohols) arise from excess reducing agents. Mitigation:

- Fluorine effects : Electron-withdrawing trifluorophenyl groups slow nucleophilic substitution; use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

Q. What methodologies are effective for resolving enantiomeric forms of this compound, given its chiral center?

- Chiral HPLC : Use a Chiralpak® IA column (n-hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (retention times: 8.2 min vs. 10.5 min) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure crystals .

- Circular Dichroism (CD) : Validate enantiomeric excess (>99%) by comparing Cotton effects at 220–250 nm .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

- Case example : Discrepancies in hydroxyl proton NMR signals (broad vs. sharp) may arise from hydrogen-bonding variability. Cross-validate with IR spectroscopy (O-H stretch at 3200–3400 cm⁻¹) .

- X-ray vs. computational models : Use DFT calculations (B3LYP/6-31G*) to reconcile bond-length mismatches .

- Purity checks : Run TLC (silica gel, ethyl acetate) to detect impurities masking true NMR signals .

Q. What considerations are critical when designing in vitro studies to assess this compound's biological activity?

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

- Controls : Include vehicle (DMSO) and positive controls (e.g., known kinase inhibitors for enzyme assays).

- Dose-response : Test 0.1–100 µM ranges to identify IC₅₀ values; validate with triplicate experiments .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.